molecular formula C25H24N4O B2933301 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one CAS No. 303023-23-6

4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one

Cat. No. B2933301
CAS RN: 303023-23-6
M. Wt: 396.494
InChI Key: IPJQOLRBKCJZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one, also known as BTAI, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BTAI is a heterocyclic compound that contains both imidazole and tolyl groups, and it has been shown to possess unique properties that make it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex between 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one and the metal ion of interest. This complex then emits a fluorescent signal, which can be detected and quantified using specialized equipment.
Biochemical and Physiological Effects:
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one has not been extensively studied for its biochemical and physiological effects, but preliminary research suggests that it is relatively non-toxic and does not have any significant effects on cellular function or viability. However, further research is needed to fully understand the potential effects of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one on biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is its selectivity for certain metal ions, which allows for the specific detection and quantification of these ions in biological samples. Additionally, 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is its relatively low quantum yield, which can limit its sensitivity for certain applications.

Future Directions

There are a variety of potential future directions for research involving 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one. One area of interest is the development of new fluorescent probes based on the 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one scaffold, which could have improved sensitivity and selectivity for certain metal ions. Additionally, 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one could be used as a tool for the study of metal ion homeostasis in biological systems, or for the detection of metal ion imbalances in disease states. Further research is needed to fully explore the potential applications of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one in scientific research.

Synthesis Methods

4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of p-toluidine and p-tolyl isocyanide in the presence of a catalyst, or the reaction of p-toluidine and 2-bromoacetophenone followed by a condensation reaction with p-tolyl isocyanide. These methods have been shown to yield high-quality 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one with good yields, making it a readily available compound for scientific research.

Scientific Research Applications

4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one as a fluorescent probe for the detection of metal ions. 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal in response to their presence. This property makes 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one a valuable tool for the detection and quantification of metal ions in biological samples.

properties

IUPAC Name

4-hydroxy-N,N',2-tris(4-methylphenyl)-1H-imidazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-16-4-10-19(11-5-16)23-28-22(25(30)29-23)24(26-20-12-6-17(2)7-13-20)27-21-14-8-18(3)9-15-21/h4-15,30H,1-3H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTJYGYJTGGZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one

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